1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
CAS No.: 1251703-56-6
Cat. No.: VC6696312
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251703-56-6 |
|---|---|
| Molecular Formula | C21H22ClN3O3S |
| Molecular Weight | 431.94 |
| IUPAC Name | [1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C21H22ClN3O3S/c1-15-10-12-24(13-11-15)21(26)20-23-25(14-16-6-8-17(22)9-7-16)18-4-2-3-5-19(18)29(20,27)28/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | XXZQUPNQEVQGDB-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Introduction
IUPAC Name and Molecular Formula
The compound is systematically named as 1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione. Its molecular formula is C17H18ClN3O3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Molecular Weight
The calculated molecular weight is approximately 379.86 g/mol, making it relatively large for small-molecule applications.
General Synthetic Route
The synthesis of this compound typically involves:
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Formation of the benzothiadiazine core: This step often includes cyclization reactions involving sulfur and nitrogen-containing precursors.
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Introduction of the chlorophenylmethyl group: Achieved via alkylation reactions using 4-chlorobenzyl halides.
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Attachment of the piperidine-carbonyl moiety: This step involves amide bond formation through condensation reactions with piperidine derivatives.
Reaction Conditions
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Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
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Catalyst: Acid or base catalysts to facilitate cyclization and alkylation.
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Temperature: Moderate heating (50–80°C) for optimal reaction rates.
Pharmacological Potential
Compounds with benzothiadiazine scaffolds are explored for various biological activities:
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Antidiabetic agents: Related derivatives act as insulin secretagogues.
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Antihypertensive drugs: Some benzothiadiazines function as diuretics.
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Antibacterial properties: Sulfonamide groups in such compounds exhibit antimicrobial activity.
Computational Studies
Molecular docking studies suggest that this compound could interact with enzymes or receptors due to its polar functional groups and aromatic substituents.
Spectroscopic Data
To confirm the structure:
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NMR (Proton and Carbon): Provides insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups like amides and sulfonamides.
Crystallographic Data
X-ray crystallography can reveal the three-dimensional arrangement of atoms, ensuring structural accuracy.
Synthetic Challenges
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The presence of multiple reactive sites can lead to side reactions.
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The stability of intermediates during synthesis requires careful optimization.
Future Research
Further studies could focus on:
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Modifying substituents to enhance biological activity.
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Investigating environmental stability for potential industrial applications.
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